Cas no 875-79-6 (1,2-dimethyl-1H-indole)

1,2-dimethyl-1H-indole structure
1,2-dimethyl-1H-indole structure
Nome del prodotto:1,2-dimethyl-1H-indole
Numero CAS:875-79-6
MF:C10H11N
MW:145.201042413712
MDL:MFCD00005802
CID:40159
PubChem ID:13408

1,2-dimethyl-1H-indole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Dimethyl-1H-indole
    • Dimethylindole
    • 1,2-Dimethylindole
    • 1.2-Dimethylindole
    • 1,2-dimethyl-indole
    • 1,2-dimethylindolee
    • 1H-Indole,1,2-dimethyl
    • 1H-Indole,2-dimethyl
    • 1-methyl-2-methyl-1H-indole
    • 2′,7′-Dichlorofluorescein diacetate
    • Indole,1,2-dimethyl
    • N-Methyl-2-methylindole
    • NSC 62087
    • Indole, 1,2-dimethyl-
    • 1H-Indole, 1,2-dimethyl-
    • BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • H373TS720O
    • dimethyl-1H-indole
    • 1,2-dimethyl indole
    • PubChem7333
    • 1H-Indole,2-dimethyl-
    • KSC321G2T
    • BJMUOUXGBFNLSN-UHFFFAOYSA-
    • Indole, 1,2-dimethyl- (8CI)
    • NSC62087
    • STK301478
    • 1,2-Dimethyl-1H-indole (ACI)
    • Indole, 1,2-dimethyl- (7CI, 8CI)
    • N,2-Dimethylindole
    • 1,2-Dimethylindole,99%
    • UNII-H373TS720O
    • NS00039205
    • EN300-136093
    • InChI=1/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • D-5348
    • SB14858
    • CS-W010998
    • NSC-62087
    • AKOS003791088
    • 1,2-Dimethylindole, 99%
    • SCHEMBL154592
    • SY004658
    • EINECS 212-877-9
    • CHEMBL3252124
    • 875-79-6
    • AC-28904
    • D1391
    • AS-14361
    • MFCD00005802
    • DTXSID00236367
    • Q27279585
    • 1,2-dimethyl-1H-indole
    • MDL: MFCD00005802
    • Inchi: 1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3
    • Chiave InChI: BJMUOUXGBFNLSN-UHFFFAOYSA-N
    • Sorrisi: C1C=C2C=C(C)N(C2=CC=1)C

Proprietà calcolate

  • Massa esatta: 145.08900
  • Massa monoisotopica: 145.089149
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 4.9
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 2.8

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.9900
  • Punto di fusione: 55.0 to 57.0 deg-C
  • Punto di ebollizione: 143°C/30mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.561
  • Stabilità/Periodo di validità: Stable, but light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 4.93000
  • LogP: 2.48670
  • Solubilità: Non determinato

1,2-dimethyl-1H-indole Informazioni sulla sicurezza

1,2-dimethyl-1H-indole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1,2-dimethyl-1H-indole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-136093-100.0g
1,2-dimethyl-1H-indole
875-79-6 95%
100g
$237.0 2023-06-08
Enamine
EN300-136093-0.25g
1,2-dimethyl-1H-indole
875-79-6 95%
0.25g
$19.0 2023-06-08
eNovation Chemicals LLC
D403866-500g
1,2-Dimethylindole
875-79-6 97%
500g
$900 2024-06-05
TRC
D474455-50mg
1,2-Dimethyl-1H-indole
875-79-6
50mg
$ 50.00 2022-06-05
Key Organics Ltd
AS-14361-5MG
1,2-Dimethylindole
875-79-6 >98%
5mg
$59.58 2025-02-09
Key Organics Ltd
AS-14361-100G
1,2-Dimethylindole
875-79-6 >98%
100g
$291.42 2025-02-09
Key Organics Ltd
AS-14361-1MG
1,2-Dimethylindole
875-79-6 >98%
1mg
$47.93 2025-02-09
eNovation Chemicals LLC
D687972-100g
1,2-Dimethylindole
875-79-6 98%
100g
$135 2024-07-20
Apollo Scientific
OR10168-25g
1,2-Dimethylindole
875-79-6 98%
25g
£57.00 2023-09-02
Fluorochem
078998-5g
1,2-Dimethylindole
875-79-6 95%
5g
£12.00 2022-03-01

1,2-dimethyl-1H-indole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
Riferimento
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; et al, Organic Letters, 2020, 22(13), 5240-5245

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 2-Mercaptobenzoic acid Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Riferimento
Nonreductive Desulfenylation of 3-Indolyl Sulfides. Improved Syntheses of 2-Substituted Indoles and 2-Indolyl Sulfides
Hamel, Pierre; et al, Journal of Organic Chemistry, 1994, 59(21), 6372-7

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
Riferimento
Tryptamine Synthesis by Iron Porphyrin Catalyzed C-H Functionalization of Indoles with Diazoacetonitrile
Hock, Katharina J. ; et al, Angewandte Chemie, 2019, 58(11), 3630-3634

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
Riferimento
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides
Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
Riferimento
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

Synthetic Routes 6

Condizioni di reazione
Riferimento
Photochemical investigations of 4-(N-methylanilino)-pent-3-en-2-one
Watson, Darrell; et al, Texas Journal of Science, 1980, 32(4), 357-61

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 30 min, 0 °C; 0 °C → rt; overnight, rt
1.3 Solvents: Water
Riferimento
Friedel-Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst
Taylor, James E.; et al, Organic Letters, 2010, 12(24), 5740-5743

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Toluene ;  -5 °C; 1 h, -5 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Solvents: Toluene ;  72 h, reflux
Riferimento
Synthesis of indoles via alkylidenation of acyl hydrazides
Hisler, Kevin; et al, Tetrahedron Letters, 2009, 50(26), 3290-3293

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Diethyl ether
2.1 -
Riferimento
The photochemistry of 4-(N-methylanilino)-pent-3-en-2-one
Berry, Jennifer L.; et al, Tetrahedron Letters, 1985, 26(2), 143-6

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 16 h, rt
Riferimento
Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK
Seefeld, Mark A.; et al, Journal of Medicinal Chemistry, 2003, 46(9), 1627-1635

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 overnight, 0 °C
Riferimento
Iron-catalyzed C-H insertions: organometallic and enzymatic carbene transfer reactions
Hock, Katharina J.; et al, ChemRxiv, 2018, 1, 1-17

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Lithium chloride Catalysts: Bis(acetylacetonato)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
Riferimento
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Trimethylboroxin ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  24 h, 160 °C
Riferimento
Palladium-catalyzed decarbonylative methylation of aryl carboxylic acids
Feng, Boya; et al, Organic Chemistry Frontiers, 2022, 9(4), 1085-1089

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: 1-Octanethiol Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, 23 °C
Riferimento
Facile C-S Bond Cleavage of Aryl Sulfoxides Promoted by Bronsted Acid
Brutiu, Bogdan R.; et al, Synlett, 2021, 32(5), 488-490

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methyl-d3benzene ;  rt → 120 °C; 0.75 h, 120 °C
Riferimento
Frustrated Lewis Pair Catalyzed Dehydrogenative Oxidation of Indolines and Other Heterocycles
Maier, Alexander F. G.; et al, Angewandte Chemie, 2016, 55(40), 12219-12223

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
Riferimento
Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury
Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylacetamide ;  12 h, 100 °C
Riferimento
Palladium-Catalyzed Selective Heck-Type Diarylation of Allylic Esters with Aryl Halides Involving a β-OAc Elimination Process
Liu, Yan; et al, Organic Letters, 2011, 13(5), 1126-1129

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, rt
1.2 cooled; 96 h, rt
Riferimento
Exploration and Development of a C-H-Activated Route to Access the [1,2]Dithiolo[4,3-b]indole-3(4H)-thione Core and Related Derivatives
Asquith, Christopher R. M. ; et al, Synlett, 2019, 30(2), 156-160

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C; overnight, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
A domino reaction for generating β-aryl aldehydes from alkynes by substrate recognition catalysis
Fang, Weiwei ; et al, Nature Communications, 2019, 10(1),

Synthetic Routes 21

Condizioni di reazione
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, nickel(2+) salt (2:1) ,  1,1′-(3,4-Thiophenediyl)bis[1,1-dicyclohexylphosphine] Solvents: Hexane ,  1,4-Dioxane ;  16 h, 170 °C; 170 °C → rt
Riferimento
Decarbonylative Methylation of Aromatic Esters by a Nickel Catalyst
Okita, Toshimasa; et al, Organic Letters, 2018, 20(10), 3132-3135

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
Riferimento
Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents
Zhang, Jun ; et al, Organic Letters, 2019, 21(1), 14-17

Synthetic Routes 23

Condizioni di reazione
Riferimento
Indole synthesis via SRN1 reactions
Bard, Raymond R.; et al, Journal of Organic Chemistry, 1980, 45(8), 1546-7

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Carbon dioxide
1.3 Reagents: Butyllithium
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Carbon dioxide: a reagent for the simultaneous protection of nucleophilic centers and the activation of alternative locations to electrophilic attack. 16. A novel synthetic method for the side-chain functionalization of N-methyl-o-toluidine and for the preparation of 2-substituted N-methylindoles
Katritzky, Alan R.; et al, Heterocycles, 1990, 30(1), 407-14

Synthetic Routes 25

Condizioni di reazione
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  0 °C → 25 °C; 3 h, 25 °C
Riferimento
From Cycloalkanols to Heterocycles via Nitrogen Insertion
Sandvoss, Alexander; et al, Organic Letters, 2023, 25(31), 5795-5799

1,2-dimethyl-1H-indole Raw materials

1,2-dimethyl-1H-indole Preparation Products

1,2-dimethyl-1H-indole Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:875-79-6)1,2-Dimethylindole
sfd10273
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:875-79-6)1,2-Dimethylindole
2475159
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta